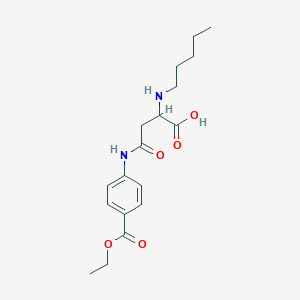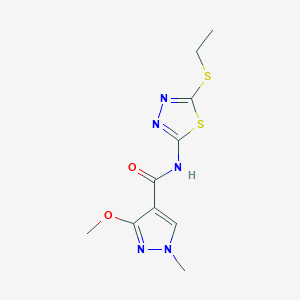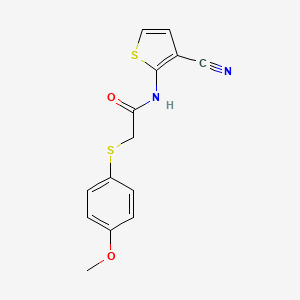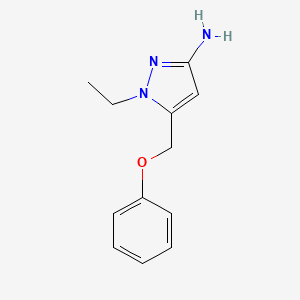![molecular formula C22H27N3O4S2 B2540542 Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 478045-27-1](/img/structure/B2540542.png)
Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C22H27N3O4S2 and a molecular weight of 461.59748 . It is a complex molecule that contains several functional groups, including a thiophene ring, an amide group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The presence of the cyclohexylamino group, the acetyl groups, and the sulfanyl group likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the literature, compounds with similar structures are known to participate in a variety of reactions. For example, compounds containing a thiophene ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the amide and ester groups could influence its solubility in various solvents .科学的研究の応用
Drug Metabolism and Conjugation
Research on drug metabolism often involves understanding how drugs are transformed within the body through processes such as hydroxylation, dealkylation, hydrolysis, or conjugation with polar molecules for excretion. Phase 2 reactions, like glucuronidation, are crucial for converting drugs into more water-soluble forms for elimination. This area of study is vital for the development of new drugs and for improving the safety and efficacy of existing treatments (Dutton, 1978).
Metabolism of Dietary Compounds
Investigations into the metabolism of dietary components, such as aspartame, have revealed complex metabolic pathways involving the conversion of aspartate and other components into CO2 or their incorporation into body constituents. Understanding these pathways is essential for assessing the safety and nutritional impact of food additives and components (Ranney Re & Oppermann Ja, 1979).
Flavor Compounds in Foods
The production and degradation of branched aldehydes, significant flavor compounds in various foods, are influenced by metabolic conversions, microbial actions, and food composition. Research in this area can lead to improved food processing techniques and enhanced flavor profiles in food products (Smit, Engels, & Smit, 2009).
Synthesis of Heterocyclic Compounds
Chemical research also focuses on synthesizing heterocyclic compounds, which are critical in developing pharmaceuticals, agrochemicals, and organic materials. Studies on the reactivity of specific chemical frameworks can lead to the discovery of new reactions and the development of novel compounds with potential applications in various industries (Gomaa & Ali, 2020).
将来の方向性
作用機序
Based on the structure of the compound, it contains a cyclohexylamino group , which is known to be an important ligand in asymmetric catalysis, particularly in the hydroamination of aminoallenes to form chiral pyrrolidines . This suggests that the compound might have potential applications in the field of synthetic chemistry or drug development.
特性
IUPAC Name |
methyl 3-[[2-[2-[[2-(cyclohexylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-29-22(28)21-17(11-12-30-21)25-20(27)14-31-18-10-6-5-9-16(18)24-19(26)13-23-15-7-3-2-4-8-15/h5-6,9-12,15,23H,2-4,7-8,13-14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXCHEMYSYSBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)CNC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2540461.png)



![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)



![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2540473.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2540474.png)
![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)
![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)